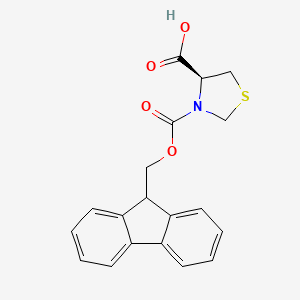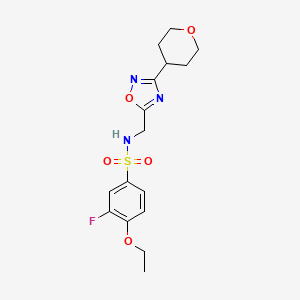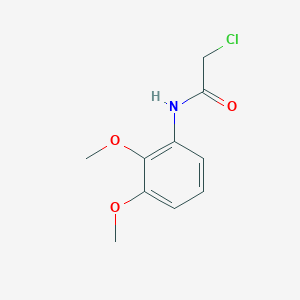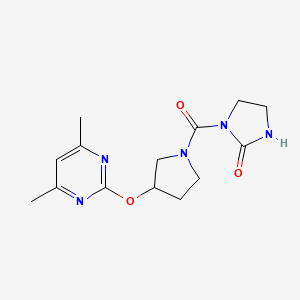![molecular formula C19H19N3O4S B2749466 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-57-0](/img/structure/B2749466.png)
5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidinone derivative . Pyrimidinone derivatives are known for their wide spectrum of biological activities such as anti-tumor, anti-fungal, anti-inflammatory, anti-bacterial, etc .
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves the use of chalcones as starting compounds that are obtained by Claisen-Schmidt condensation . These chalcones undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones . The structures of the synthesized compounds are usually investigated by means of UV, IR, 1 H NMR and Mass spectral analysis .Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by the presence of a pyrimidinone ring. This ring system is present in several vitamins, coenzymes, and nucleic acids . Several pyrimidine derivatives have wide varieties of usages and its nucleus is also present in vitamin B 2 and folic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidinone derivatives involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives can be analyzed using various spectroscopic techniques such as UV, IR, 1 H NMR and Mass spectral analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The complex chemical structure of 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione offers a fascinating foundation for synthesizing novel heterocyclic compounds. Research has shown the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures, highlighting their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with sodium diclofenac in inhibitory activity and edema reduction (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Potential in Solar Cell Technology
Another intriguing application lies in the field of solar cell technology, where similar structures have been utilized to improve electron transport layers (ETLs) in polymer solar cells. The novel alcohol-soluble n-type conjugated polyelectrolytes synthesized from related compounds have shown promise in enhancing power conversion efficiency through better energy alignment and facilitating electron extraction (Hu et al., 2015).
Heterocyclic Compound Synthesis
The versatility of this chemical structure extends to the synthesis of polyfunctional fused heterocyclic compounds, offering a rich area for chemical exploration. These syntheses involve reactions with various reagents to create a wide range of heterocyclic compounds, providing valuable insights into the potential pharmaceutical and material science applications (Hassaneen et al., 2003).
Nonlinear Optical Properties
Furthermore, studies on the nonlinear optical properties of novel styryl dyes, including structures resembling 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have revealed their potential as nonlinear optical materials. These materials, due to their significant nonlinear refractive index and absorption coefficient, are promising for applications in optical limiting and other photonic devices (Shettigar et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
The compound’s interaction with its targets leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound may bind to these proteins and modulate their activity, thereby influencing the cellular processes they regulate.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress , a cellular response to the accumulation of unfolded proteins in the endoplasmic reticulum . It also inhibits apoptosis , a process of programmed cell death . Furthermore, it inhibits the NF-kB inflammatory pathway , which plays a key role in immune and inflammatory responses .
Pharmacokinetics
Similar compounds have been evaluated for their neuroprotective and anti-neuroinflammatory activity using various assays . This suggests that the compound may have good bioavailability and can reach its target sites effectively.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Zukünftige Richtungen
Pyrimidinone derivatives have shown a wide range of biological activities, making them a promising area for future research. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11-9-20-17-15(18(24)22(3)19(25)21(17)2)16(11)27-10-14(23)12-5-7-13(26-4)8-6-12/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMZANHTHCSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749383.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2749384.png)
![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)
![2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide](/img/structure/B2749389.png)
![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)
![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)


![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)

